molecular formula C20H22N6O2 B6450218 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one CAS No. 2640903-16-6

2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one

Cat. No.: B6450218
CAS No.: 2640903-16-6
M. Wt: 378.4 g/mol
InChI Key: WODPNTBJNLKNPJ-UHFFFAOYSA-N
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Description

The compound 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one features a complex bicyclic architecture:

  • An octahydropyrrolo[3,4-c]pyrrole moiety, a rigid bicyclic amine that enhances three-dimensionality and influences pharmacokinetic properties.
  • A 2-methylphenoxy group linked via an ethanone bridge, which may modulate solubility and target engagement.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-4-2-3-5-17(14)28-12-20(27)25-10-15-8-24(9-16(15)11-25)19-7-6-18-22-21-13-26(18)23-19/h2-7,13,15-16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODPNTBJNLKNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(2-methylphenoxy)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one exerts its effects is largely dependent on its interaction with molecular targets such as enzymes and receptors. It may inhibit or activate specific pathways by binding to active sites, influencing biological processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Research Implications and Gaps

  • Potency : The target’s bicyclic amine may enhance binding affinity compared to AZD5153, but in vitro assays are needed.
  • Selectivity : Structural parallels to BET inhibitors suggest bromodomain targeting, but off-target effects (e.g., kinase inhibition) must be ruled out.

Biological Activity

Basic Information

  • Molecular Formula : C20_{20}H22_{22}N6_{6}O2_{2}
  • Molecular Weight : 378.4 g/mol
  • Structure : The compound features a complex structure that combines a triazole-pyridazine moiety with an octahydropyrrolo-pyrrole unit, which is linked to a phenoxy group.
PropertyValue
CAS Number2640903-16-6
Molecular Weight378.4 g/mol
Molecular FormulaC20_{20}H22_{22}N6_{6}O2_{2}
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of the compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this structure often show significant antimicrobial activity. The presence of the triazole ring is known to enhance the interaction with microbial enzymes, potentially leading to increased efficacy against bacterial strains.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on B16F10 melanoma cells. Cells were treated with varying concentrations (0, 1, 2, and 5 μM) for 48 and 72 hours. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity Results

Concentration (μM)Viability (%) at 48hViability (%) at 72h
0100100
18580
26555
53020

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the phenoxy group or variations in the triazole-pyridazine moiety can significantly alter its potency against specific targets.

Key Findings from SAR Studies

  • Hydroxyl Substituents : Introduction of hydroxyl groups on the phenyl ring has been shown to enhance tyrosinase inhibitory activity.
  • Triazole Ring Modifications : Alterations in the triazole structure can impact both antimicrobial and anticancer activities.

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